

Application Notes & Protocols: Palladium-Catalyzed α -Arylation of S,S-Dimethyl Sulfoximine Derivatives

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Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

Cat. No.: *B075141*

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This document provides detailed application notes and experimental protocols for the palladium-catalyzed α -arylation of sulfoximine derivatives. The methodologies outlined herein are based on established procedures for the α -arylation of N-protected S-methyl sulfoximine esters, which serve as a foundational approach for the derivatization of related substrates like **S,S-dimethyl sulfoximine**.

Introduction

Sulfoximines are an important class of sulfur-containing compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical properties and biological activities. The development of robust synthetic methods to functionalize sulfoximines is crucial for accessing novel analogues with tailored properties. The palladium-catalyzed α -arylation of sulfoximines represents a powerful strategy for the formation of carbon-carbon bonds at the α -position to the sulfur atom, enabling the synthesis of structurally diverse arylmethyl sulfoximine derivatives.

Initial studies have revealed that direct α -arylation of simple, unprotected sulfoximines is challenging. The acidity of the α -protons is often insufficient for efficient deprotonation and subsequent transmetalation in the catalytic cycle. To overcome this limitation, a common

strategy involves the use of N-protected sulfoximine esters, which enhances the acidity of the S-methyl protons, facilitating the desired cross-coupling reaction.[1]

Reaction Principle

The palladium-catalyzed α -arylation of an N-protected sulfoximine ester with an aryl bromide proceeds via a catalytic cycle involving oxidative addition, deprotonation of the sulfoximine, formation of a palladium enolate (or equivalent), and reductive elimination to afford the α -arylated product and regenerate the active palladium(0) catalyst. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and conversions.[1]

Experimental Data

The following data is based on the palladium-catalyzed α -arylation of N-benzoyl sulfoximine ethyl ester with various aryl bromides as reported by Bolm and Cho.[1] This serves as a model system for the α -arylation of **S,S-dimethyl sulfoximine** derivatives under similar N-protection and activation strategies.

Table 1: Optimization of Reaction Conditions

Entry	Palladium Source (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Yield (%)
1	Pd ₂ (dba) ₃ (3)	PCy ₃ (9)	NaOt-Bu (3)	Dioxane	79
2	Pd(OAc) ₂ (3)	PCy ₃ (9)	NaOt-Bu (3)	Dioxane	79
3	Pd(OAc) ₂ (3)	PPh ₃ (9)	NaOt-Bu (3)	Dioxane	<10
4	Pd(OAc) ₂ (3)	PCy ₃ (9)	KHMDS (3)	Dioxane	<20
5	Pd(OAc) ₂ (3)	PCy ₃ (9)	NaH (3)	Dioxane	<5
6	Pd(OAc) ₂ (3)	PCy ₃ (9)	Cs ₂ CO ₃ (3)	Dioxane	No Reaction
7	Pd(OAc) ₂ (3)	PCy ₃ (9)	NaOt-Bu (3)	THF	55
8	Pd(OAc) ₂ (3)	PCy ₃ (9)	NaOt-Bu (3)	Toluene	62

Reaction Conditions: N-benzoyl sulfoximine ethyl ester (1 equiv), Phenyl bromide (1.2 equiv), Base (3 equiv), Pd source, Ligand, Solvent, Reflux, 1 h.[1]

Table 2: Substrate Scope of Aryl Bromides

Entry	Aryl Bromide	Product	Yield (%)
1	Phenyl bromide	8a	79
2	4-Methoxy-phenyl bromide	8b	87
3	4-tert-Butyl-phenyl bromide	8c	81
4	4-Trifluoromethyl-phenyl bromide	8d	75
5	4-Cyano-phenyl bromide	8e	68
6	4-Acetyl-phenyl bromide	8f	72
7	3-Methoxy-phenyl bromide	8g	83
8	1-Bromo-naphthalene	8h	77
9	4-Chlorobromobenzene	8i	74
10	1,4-Dibromobenzene	8j-A + 8j-B	65 (1:1)
11	2-Bromotoluene	8k	71
12	2-Bromoanisole	-	25

Optimized Conditions: N-benzoyl sulfoximine ethyl ester (1 equiv), Aryl bromide (1.2 equiv), Pd(OAc)₂ (3 mol%), PCy₃ (9 mol%), NaOt-Bu (3 equiv), Dioxane, Reflux, 1 h.[1]

Experimental Protocols

The following is a general procedure for the palladium-catalyzed α -arylation of an N-protected S-methyl sulfoximine ester. This protocol should be adapted and optimized for **S,S-dimethyl sulfoximine**, likely requiring prior N-protection and activation.

Materials and Reagents

- N-protected S-methyl sulfoximine ester
- Aryl bromide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tricyclohexylphosphine (PCy_3)
- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous 1,4-dioxane
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating mantle
- Argon or nitrogen source

General Procedure

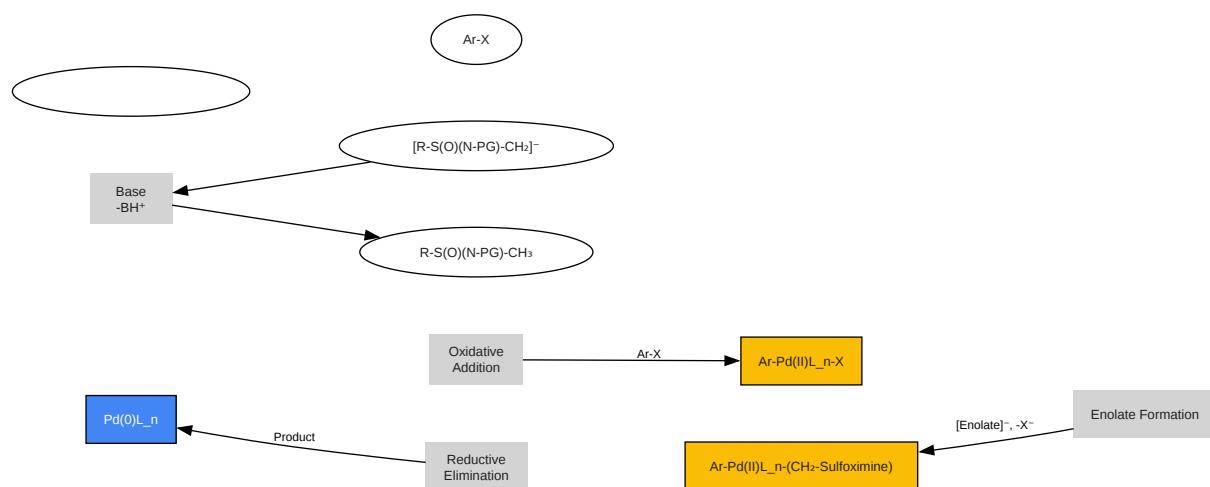
- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.03 equiv) and tricyclohexylphosphine (0.09 equiv).
- Solvent Addition: Add anhydrous 1,4-dioxane to the flask and stir the mixture for 10 minutes at room temperature.
- Reagent Addition: To the catalyst mixture, add the N-protected S-methyl sulfoximine ester (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (3.0 equiv).
- Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1

hour.[1]

- Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α -arylated sulfoximine.

Visualizations

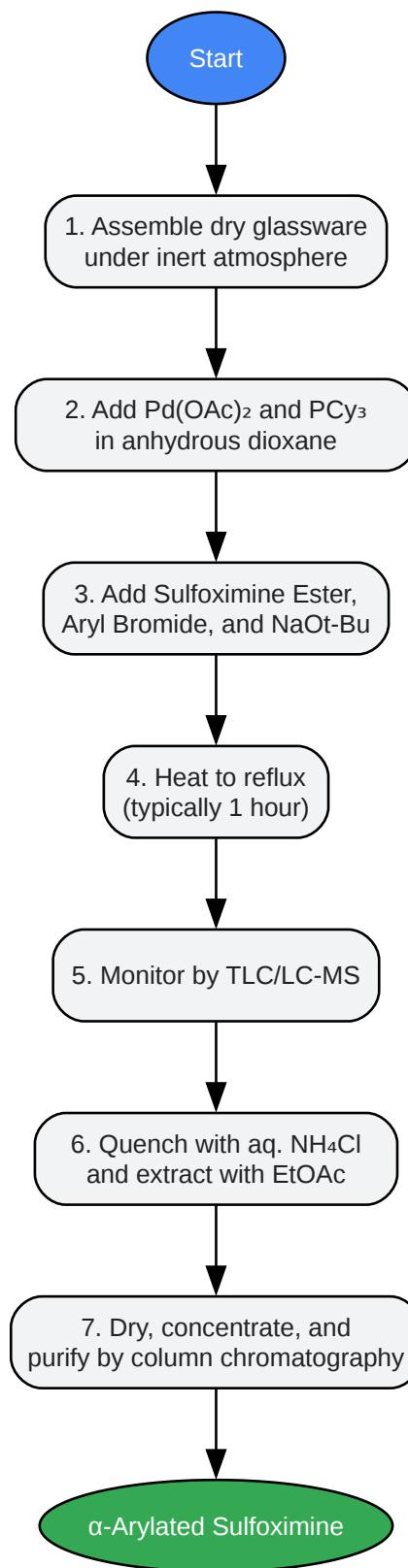
Catalytic Cycle



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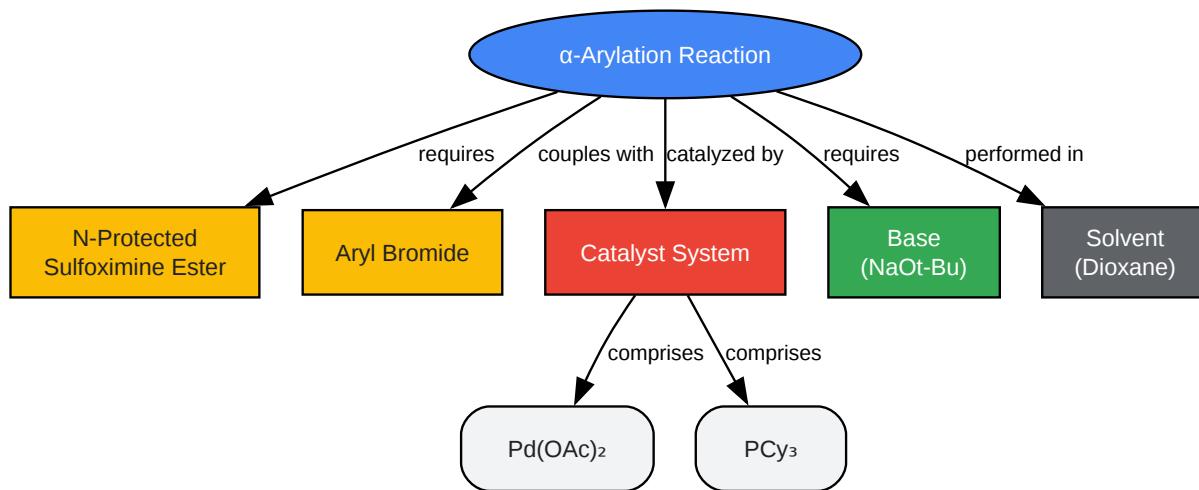
Caption: Proposed catalytic cycle for the α -arylation.

Experimental Workflow

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Caption: Step-by-step experimental workflow.

Key Component Relationships



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Caption: Key components for successful α -arylation.

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References

- 1. pubs.acs.org [pubs.acs.org]
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